molecular formula C11H12O2 B3000778 [3-(3-Methoxyprop-1-ynyl)phenyl]methanol CAS No. 2344680-20-0

[3-(3-Methoxyprop-1-ynyl)phenyl]methanol

Cat. No.: B3000778
CAS No.: 2344680-20-0
M. Wt: 176.215
InChI Key: YXQZURSLRQTVJS-UHFFFAOYSA-N
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Description

[3-(3-Methoxyprop-1-ynyl)phenyl]methanol: . This compound is characterized by its unique structure, which includes a methoxypropynyl group attached to a phenyl ring, further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Methoxyprop-1-ynyl)phenyl]methanol typically involves the reaction of 3-bromopropyne with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride, to obtain the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(3-Methoxyprop-1-ynyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(3-Methoxyprop-1-ynyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on cellular functions and signal transduction pathways. It may be used in the development of new drugs or as a tool to study specific biological processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful in treating certain diseases or conditions.

Industry: Industrially, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of [3-(3-Methoxyprop-1-ynyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, altering signal transduction pathways, or affecting gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    [3-(3-Methoxyprop-1-ynyl)phenyl]methanol: is similar to other methoxypropynyl-substituted phenyl compounds, such as [4-(3-Methoxyprop-1-ynyl)phenyl]methanol and [2-(3-Methoxyprop-1-ynyl)phenyl]methanol.

Uniqueness:

  • The unique positioning of the methoxypropynyl group in this compound gives it distinct chemical and physical properties compared to its isomers. This uniqueness can influence its reactivity, stability, and potential applications .

Properties

IUPAC Name

[3-(3-methoxyprop-1-ynyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8,12H,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQZURSLRQTVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#CC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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